2-Bromo-9-chloro-1-nonene
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Overview
Description
2-Bromo-9-chloro-1-nonene: is an organic compound belonging to the family of alkyl halides. It is characterized by the presence of both bromine and chlorine atoms attached to a nonene backbone. The molecular formula of this compound is C9H16BrCl, and it has a molecular weight of 239.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-chloro-1-nonene typically involves the halogenation of nonene. One common method is the addition of bromine and chlorine to 1-nonene under controlled conditions. The reaction can be carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9-chloro-1-nonene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the nonene backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Addition Reactions: Hydrogen halides (e.g., HBr, HCl), halogens (e.g., Br2, Cl2), and other electrophiles.
Major Products:
Substitution Reactions: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dihalides or other addition products
Scientific Research Applications
2-Bromo-9-chloro-1-nonene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 2-Bromo-9-chloro-1-nonene involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in substitution reactions, the halogen atoms are replaced by nucleophiles, while in addition reactions, the double bond in the nonene backbone reacts with electrophiles .
Comparison with Similar Compounds
1-Bromo-9-chloro-1-nonene: Similar structure but with the bromine atom at the first position.
2-Bromo-1-nonene: Lacks the chlorine atom, making it less reactive in certain reactions.
9-Bromo-1-nonene: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 2-Bromo-9-chloro-1-nonene is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in chemical reactions. This dual halogenation allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom .
Properties
IUPAC Name |
2-bromo-9-chloronon-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrCl/c1-9(10)7-5-3-2-4-6-8-11/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHDYQUKJQTRBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435714 |
Source
|
Record name | 2-bromo-9-chloro-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-45-3 |
Source
|
Record name | 2-Bromo-9-chloro-1-nonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148252-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-9-chloro-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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